molecular formula C18H21F2N5O B6072806 2-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine

2-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine

Numéro de catalogue: B6072806
Poids moléculaire: 361.4 g/mol
Clé InChI: VUIQAARBGAXMIA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine, commonly known as DFP-10825, is a small molecule drug that has gained significant attention in the field of cancer research. This drug has shown potential as a treatment for various types of cancer, including lung cancer, breast cancer, and colon cancer. In

Mécanisme D'action

DFP-10825 works by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 plays a critical role in the stability and function of various proteins that are important for cancer cell survival. By inhibiting HSP90, DFP-10825 disrupts the function of these proteins and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have significant biochemical and physiological effects in preclinical studies. In addition to inducing apoptosis in cancer cells, DFP-10825 has been shown to inhibit tumor growth and metastasis. DFP-10825 has also been shown to have anti-angiogenic effects, which means that it can inhibit the formation of new blood vessels that are necessary for tumor growth.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of DFP-10825 is its specificity for HSP90. This means that it has minimal off-target effects and is less likely to cause toxicity in non-cancerous cells. However, DFP-10825 is a relatively new drug and its safety and efficacy in humans are not yet fully understood. In addition, the synthesis of DFP-10825 is a complex process that requires specialized equipment and expertise, which can make it difficult to produce large quantities of the drug for clinical trials.

Orientations Futures

There are several future directions for the research and development of DFP-10825. One direction is to further investigate the safety and efficacy of DFP-10825 in humans. Clinical trials are currently underway to evaluate the safety and efficacy of DFP-10825 in patients with various types of cancer. Another direction is to explore the potential of DFP-10825 in combination with other chemotherapy drugs. Preclinical studies have shown that DFP-10825 has synergistic effects when used in combination with other drugs, which could lead to more effective cancer treatments. Finally, there is a need to develop more efficient and cost-effective methods for synthesizing DFP-10825, which could help to make the drug more widely available for clinical use.
Conclusion:
DFP-10825 is a small molecule drug that has shown significant potential as a treatment for various types of cancer. Its specificity for HSP90 and its ability to induce apoptosis in cancer cells make it a promising candidate for further research and development. While there are still limitations and challenges associated with the synthesis and clinical use of DFP-10825, ongoing research and clinical trials are providing valuable insights into its safety and efficacy. The future directions for DFP-10825 research are promising and could lead to more effective cancer treatments in the future.

Méthodes De Synthèse

DFP-10825 is synthesized through a multistep process that involves the reaction of various chemical intermediates. The synthesis of DFP-10825 starts with the reaction of 2,6-difluorobenzoyl chloride with piperazine in the presence of a base. The resulting intermediate is then reacted with N-ethyl-6-methyl-4-pyrimidinamine to form the final product, DFP-10825. The synthesis of DFP-10825 is a complex process that requires specialized equipment and expertise.

Applications De Recherche Scientifique

DFP-10825 has shown significant potential as a treatment for various types of cancer. In preclinical studies, DFP-10825 has been shown to inhibit the growth of cancer cells and induce apoptosis. DFP-10825 has also been shown to have synergistic effects when used in combination with other chemotherapy drugs. In addition, DFP-10825 has shown promise as a treatment for drug-resistant cancers.

Propriétés

IUPAC Name

(2,6-difluorophenyl)-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2N5O/c1-3-21-15-11-12(2)22-18(23-15)25-9-7-24(8-10-25)17(26)16-13(19)5-4-6-14(16)20/h4-6,11H,3,7-10H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUIQAARBGAXMIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.